REACTION_SMILES
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[CH2:1]=[CH:2][CH2:3][CH:4]([CH2:5][CH:6]=[CH2:7])[OH:8].[CH3:15][S:16]([Cl:17])(=[O:18])=[O:19].[Cl:21][CH2:22][Cl:23].[OH2:20].[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[CH2:1]=[CH:2][CH2:3][CH:4]([CH2:5][CH:6]=[CH2:7])[OH:8].[CH3:15][S:16](=[O:18])([OH:19])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(O)CC=C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C=CCC(O)CC=C
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |